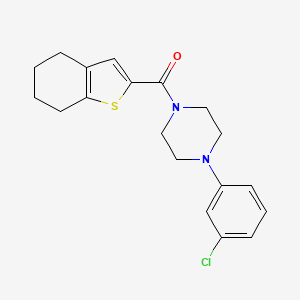

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a synthetic molecule that may have potential applications in various fields, including pharmacology and forensic science. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, synthesis, and applications.

Synthesis Analysis

The synthesis of related piperazine compounds involves multiple steps, including alkylation, reduction, and substitution reactions. For instance, 1-(3-chlorophenyl) piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to produce a related hydrochloride salt . Another synthesis route for a piperazine derivative involved the reduction of 4-chlorobenzophenone, bromination, and final reaction with anhydrous piperazine . These methods highlight the versatility of piperazine chemistry and the potential for synthesizing a wide range of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For example, the crystal and molecular structure of a 1-benzhydryl-piperazine derivative was determined by X-ray diffraction, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . This suggests that the compound of interest may also exhibit a specific conformation that could be elucidated through similar structural analysis techniques.

Chemical Reactions Analysis

Piperazine compounds can undergo a range of chemical reactions. For instance, a novel reaction involving the reaction of piperazinediones with chloranil resulted in an adduct formed through dehydrogenation followed by 1,3-dipolar cycloaddition . This indicates that piperazine derivatives can participate in complex reactions, which could be relevant for the functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their specific structure. For example, a simple and rapid electrochemical method was developed for the detection of 1-(3-chlorophenyl)piperazine in forensic samples, demonstrating its electrochemical activity and potential for use in point-of-care tests . Additionally, the pharmacological evaluation of certain piperazine derivatives revealed potent antidepressant-like activity and low anticholinergic potential, suggesting that the compound of interest may also possess unique biological properties .

Scientific Research Applications

Forensic Detection Methods

A study developed a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine (mCPP), a synthetic drug with hallucinogenic effects, in forensic samples. The proposed electrochemical method uses disposable screen-printed carbon electrodes and square-wave voltammetry for rapid screening, showing great potential as a screening tool for mCPP in seized samples (Silva et al., 2021).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including compounds related to 1-(3-chlorophenyl)piperazine, has shown that some synthesized compounds possess good or moderate antimicrobial activities against various test microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Therapeutic Tools in Medicinal Chemistry

A comprehensive review of piperazine derivatives, including those related to 1-(3-chlorophenyl)piperazine, outlines their central pharmacological activities, particularly in antipsychotic, antidepressant, and anxiolytic applications. The piperazine moiety's inclusion in medicinal compounds underlines its importance in the search for new therapeutic agents (Brito et al., 2018).

Neurotransmitter Receptor Interactions

The affinity of 1-(m-chlorophenyl)piperazine (mCPP) for various neurotransmitter receptor binding sites in the human brain has been determined, demonstrating its potency across multiple 5-hydroxytryptamine (5-HT) receptor subtypes and its interaction with alpha 2-adrenergic receptors. This study contributes to understanding the molecular basis of mCPP's effects and its potential therapeutic applications (Hamik & Peroutka, 1989).

Fluorescent Logic Gates

Research into solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates, incorporating a piperazine receptor, highlights innovative applications in sensing and signal processing. This work showcases the versatility of piperazine derivatives in developing advanced materials for technological applications (Gauci & Magri, 2022).

properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2OS/c20-15-5-3-6-16(13-15)21-8-10-22(11-9-21)19(23)18-12-14-4-1-2-7-17(14)24-18/h3,5-6,12-13H,1-2,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUSFBNUUFVQJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)

![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)

![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)

![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)